molecular formula C11H20N2O2 B14779648 tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

Cat. No.: B14779648
M. Wt: 212.29 g/mol
InChI Key: ZQIUFRBBBFTUFM-AYVLWNQUSA-N
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Description

tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of azabicyclohexane and is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more stringent control over reaction parameters to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, affecting their activity and thus influencing various biochemical pathways .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-7-5-12-6-11(7,8)4/h7-8,12H,5-6H2,1-4H3,(H,13,14)/t7?,8?,11-/m0/s1

InChI Key

ZQIUFRBBBFTUFM-AYVLWNQUSA-N

Isomeric SMILES

C[C@]12CNCC1C2NC(=O)OC(C)(C)C

Canonical SMILES

CC12CNCC1C2NC(=O)OC(C)(C)C

Origin of Product

United States

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